molecular formula C10H20N2O4S3 B12310837 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid

2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid

Cat. No.: B12310837
M. Wt: 328.5 g/mol
InChI Key: YXNSHRAZIFTXCR-UHFFFAOYSA-N
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Description

2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, carboxyl, and trisulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-amino-2-methyl-1-propanol with a trisulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and acyl chlorides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trisulfanyl group can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to the formation of amides or esters .

Scientific Research Applications

2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on proteins, modulating their activity and influencing biochemical pathways. The trisulfanyl group, in particular, plays a crucial role in redox reactions and can affect cellular oxidative stress levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid apart is its trisulfanyl group, which imparts unique redox properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H20N2O4S3

Molecular Weight

328.5 g/mol

IUPAC Name

2-amino-3-[(1-amino-1-carboxy-2-methylpropan-2-yl)trisulfanyl]-3-methylbutanoic acid

InChI

InChI=1S/C10H20N2O4S3/c1-9(2,5(11)7(13)14)17-19-18-10(3,4)6(12)8(15)16/h5-6H,11-12H2,1-4H3,(H,13,14)(H,15,16)

InChI Key

YXNSHRAZIFTXCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C(=O)O)N)SSSC(C)(C)C(C(=O)O)N

Origin of Product

United States

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